molecular formula C23H27N5O3 B12247861 4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine

4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine

Cat. No.: B12247861
M. Wt: 421.5 g/mol
InChI Key: UFXGJCPWDNPOLH-UHFFFAOYSA-N
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Description

4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazo[1,2-b]pyridazin-6-yloxy moiety linked to a piperidine ring, which is further connected to a phenyl group and morpholine. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-b]pyridazin-6-yloxy intermediate, which is then coupled with a piperidine derivative. This intermediate is further reacted with a phenyl isocyanate to introduce the phenyl group. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]phenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone

InChI

InChI=1S/C23H27N5O3/c29-23(19-1-3-20(4-2-19)26-13-15-30-16-14-26)27-10-7-18(8-11-27)17-31-22-6-5-21-24-9-12-28(21)25-22/h1-6,9,12,18H,7-8,10-11,13-17H2

InChI Key

UFXGJCPWDNPOLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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